

Introduction: The Role of Isotopic Labeling in Advanced Analytics

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Compound of Interest

Compound Name: **1-Methyl-2-pyrrolidinone-d3**

Cat. No.: **B587800**

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1-Methyl-2-pyrrolidinone (NMP), a polar aprotic solvent, is widely utilized across the petrochemical, polymer, and pharmaceutical industries for its exceptional solvating properties. [1][2] It is employed in drug formulations, as a medium for chemical synthesis, and in the fabrication of materials like lithium-ion batteries.[1][3] In the context of drug development and bioanalysis, establishing precise and accurate quantification of NMP or drug candidates formulated with it is critical. This necessity introduces the stable isotope-labeled analogue, **1-Methyl-2-pyrrolidinone-d3** (NMP-d3).

NMP-d3 is the deuterium-labeled form of NMP, where the three hydrogen atoms on the N-methyl group are replaced with deuterium.[4][5] This isotopic substitution renders it nearly chemically identical to its non-labeled counterpart but distinguishable by mass. This key difference makes NMP-d3 an invaluable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry (MS).[6] Its use allows researchers to correct for variability during sample processing and analysis, thereby ensuring the high fidelity required in regulated bioanalytical studies. This guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and practical applications of NMP-d3 for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The fundamental chemical behavior of NMP-d3 is governed by the same structural features as NMP—a five-membered lactam ring.[1] However, the introduction of deuterium results in a

predictable increase in molecular weight. The physical properties are largely comparable to NMP, which is a colorless to pale yellow liquid, miscible with water and most common organic solvents.[\[1\]](#)[\[7\]](#)

Table 1: Core Physicochemical Properties of NMP-d3 and NMP

Property	1-Methyl-2-pyrrolidinone-d3 (NMP-d3)	1-Methyl-2-pyrrolidinone (NMP)	Source(s)
Chemical Structure	<chem>O=C1CCCN1C([2H])[2H])[2H]</chem>	<chem>CN1CCCC1=O</chem>	[1] [4]
CAS Number	933-86-8	872-50-4	[5]
Molecular Formula	$C_5H_6D_3NO$	C_5H_9NO	[5]
Molecular Weight	102.15 g/mol	99.13 g/mol	[5]
Appearance	Clear Pale Yellow Oil	Colorless to yellow liquid	[1] [7]
Boiling Point	Not specified, expected to be similar to NMP	202-204 °C	[1] [8]
Melting Point	Not specified, expected to be similar to NMP	-24 °C	[1] [8]
Density	Not specified, expected to be similar to NMP	1.028 g/cm ³ at 25 °C	[1]

| Solubility in Water | Miscible | Miscible | [\[1\]](#) |

Analytical Characterization: Spectroscopic Profile

Precise identification and quantification of NMP-d3 are paramount for its function as an analytical standard. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy

are the primary techniques for its characterization.

Mass Spectrometry (MS)

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), NMP-d3 is distinguished from endogenous or analyte NMP by its higher mass-to-charge ratio (m/z). This mass difference is the foundation of its use as an internal standard.

- **Ionization:** NMP and its deuterated analogues are typically analyzed using positive mode electrospray ionization (ESI+), which protonates the molecule to form the $[M+H]^+$ ion.
 - NMP ($[C_5H_9NO]H$) $^+$: m/z 100.0763[9]
 - NMP-d3 ($[C_5H_6D_3NO]H$) $^+$: m/z \approx 103.09
- **Fragmentation (MS/MS):** Collision-induced dissociation (CID) of the precursor ion generates characteristic product ions. While the exact transitions must be optimized empirically on the specific instrument, published methods for various deuterated NMP isotopologues provide a strong basis. For instance, a validated method for NMP analysis in swine liver used the transition m/z 100 \rightarrow 58 for NMP.[10] For a fully deuterated (d9) version, the transition m/z 109 \rightarrow 62 was monitored.[11] For NMP-d3, a logical product ion would result from a similar neutral loss, which must be confirmed during method development.

Causality in Fragmentation: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for assay selectivity and sensitivity. The transition should be specific to the analyte and internal standard, minimizing interference from matrix components. The most intense and stable fragment is often chosen for quantification to ensure maximum signal and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of NMP-d3.

- 1H NMR: The most significant feature in the 1H NMR spectrum of NMP-d3, when compared to NMP, is the absence of the singlet peak corresponding to the N-methyl protons. In NMP, this signal typically appears around 2.7-2.8 ppm. The remaining signals, corresponding to the three methylene groups (-CH₂-) on the pyrrolidinone ring, will be present, typically as multiplets around 3.3 ppm (C5-H₂), 2.3 ppm (C3-H₂), and 2.0 ppm (C4-H₂).

- ^{13}C NMR: The ^{13}C spectrum will show signals for the carbonyl carbon and the three methylene carbons of the ring. The key difference will be the signal for the deuterated methyl carbon (-CD₃), which will appear as a multiplet due to C-D coupling and will be significantly less intense in proton-decoupled spectra compared to a -CH₃ group.

Application as an Internal Standard in Bioanalysis

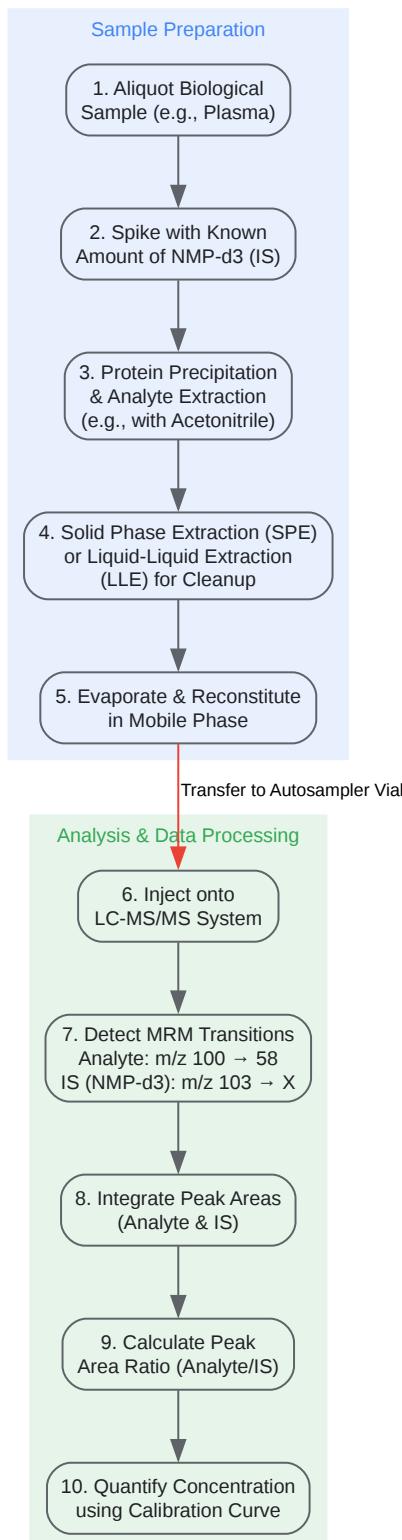
The primary and most critical application of NMP-d3 is as an internal standard (IS) in quantitative bioanalytical methods, particularly LC-MS/MS.^[6] This is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies.

Expertise & Causality: An ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process—from extraction to detection—without being naturally present in the sample. NMP-d3 fulfills this requirement exceptionally well. Because its physicochemical properties are nearly identical to NMP, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix-induced ion suppression or enhancement.^[10] However, its 3-Dalton mass difference allows the mass spectrometer to detect it independently from the analyte. By adding a known quantity of NMP-d3 to every sample, standard, and quality control (QC) at the beginning of the workflow, any loss or variation during sample preparation is mirrored by both the analyte and the IS. The final quantification is based on the ratio of the analyte's response to the IS response, which remains stable even if the absolute responses fluctuate. This ratiometric approach ensures accuracy and precision.

Workflow for Bioanalytical Quantification using NMP-d3

The following diagram and protocol outline a typical workflow for the quantification of NMP in a biological matrix (e.g., plasma, tissue homogenate) using NMP-d3 as an internal standard.

Bioanalytical Workflow Using NMP-d3 Internal Standard

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Caption: Bioanalytical workflow for NMP quantification.

Detailed Experimental Protocol: Quantification in Plasma

This protocol is a representative, self-validating system for quantifying NMP in human plasma.

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a stock solution of NMP (analyte) and NMP-d3 (IS) in a suitable solvent like methanol or acetonitrile.
 - Create a series of calibration standards by spiking blank, pooled human plasma with known concentrations of NMP (e.g., 10, 20, 50, 100, 500, 1000 ng/mL).
 - Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.
- Sample Preparation:
 - Aliquot 100 µL of each standard, QC, and unknown study sample into a 1.5 mL microcentrifuge tube.
 - Add 20 µL of the NMP-d3 working solution (e.g., at 500 ng/mL) to every tube except for the "double blank" (blank plasma with no IS). Vortex briefly.
 - Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- Sample Cleanup and Final Preparation:
 - Carefully transfer the supernatant to a new set of tubes.
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
 - Transfer the final solution to an autosampler vial for injection.

- LC-MS/MS Analysis:
 - LC System: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, hold, and re-equilibrate).
 - MS System: A triple quadrupole mass spectrometer operating in positive ESI mode.
 - MRM Transitions: Monitor the pre-determined transitions for NMP (e.g., m/z 100 \rightarrow 58) and NMP-d3 (empirically determined, e.g., m/z 103 \rightarrow 61).
- Data Processing and Acceptance Criteria:
 - Construct a calibration curve by plotting the peak area ratio (NMP/NMP-d3) against the nominal concentration of the calibration standards. Apply a linear regression with $1/x^2$ weighting.
 - The correlation coefficient (r^2) of the curve must be ≥ 0.99 .
 - The back-calculated concentrations of the calibration standards must be within $\pm 15\%$ of the nominal value ($\pm 20\%$ for the lowest standard).
 - The concentrations of the QC samples must be within $\pm 15\%$ of their nominal values for the run to be accepted.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity and isotopic purity of NMP-d3.

- Storage: NMP-d3 should be stored at refrigerated temperatures (+4°C is commonly recommended) in a tightly sealed container.^[5] Some suppliers recommend storing under an inert gas as the compound can be moisture-sensitive.

- Stability: The non-deuterated form, NMP, is chemically and thermally stable.[2] NMP-d3 is expected to have similar stability. However, repeated exposure to atmospheric moisture should be avoided. Solutions prepared in organic solvents are generally stable, but stability in biological matrices should be assessed during method validation (e.g., freeze-thaw stability, bench-top stability).
- Safety: NMP is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[1] Therefore, NMP-d3 should be handled with the same precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1-Methyl-2-pyrrolidinone-d3 is more than just a deuterated molecule; it is a critical enabling tool for high-precision quantitative science. Its chemical properties, being nearly identical to its non-labeled counterpart, allow it to serve as the ideal internal standard in demanding bioanalytical assays. By understanding its physicochemical characteristics, spectroscopic signature, and the principles behind its application, researchers and drug development professionals can leverage NMP-d3 to generate robust, reliable, and accurate data essential for advancing scientific discovery and ensuring pharmaceutical safety and efficacy.

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